molecular formula C18H21NO3 B5196639 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine

1,3-benzodioxol-5-yl(4-butoxybenzyl)amine

Cat. No. B5196639
M. Wt: 299.4 g/mol
InChI Key: DLNRDAJQFZSZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl(4-butoxybenzyl)amine, commonly known as 5-Methoxy-2-aminoindane (5-MAI), is a chemical compound that belongs to the family of aminoindanes. This compound is known for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine involves the release of serotonin and dopamine in the brain. This release is achieved by the inhibition of the reuptake of these neurotransmitters by the presynaptic neurons. The increased levels of serotonin and dopamine in the synaptic cleft lead to enhanced neurotransmission, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine are primarily due to its action on the serotonin and dopamine systems in the brain. The compound has been found to increase the levels of these neurotransmitters, leading to enhanced mood, improved cognitive function, and reduced anxiety. It has also been reported to have neuroprotective effects and can help in the regeneration of damaged neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine in lab experiments is its potent serotonin and dopamine releasing properties. This makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine is its potential toxicity. The compound has been found to be toxic at high doses, and caution must be exercised while handling it.

Future Directions

There are several future directions for research on 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine. One of the areas that require further investigation is the potential applications of the compound in the treatment of neurological disorders. The compound's neuroprotective effects and its ability to regenerate damaged neurons make it a promising candidate for the development of new therapies. Another area that requires further investigation is the mechanism of action of the compound. A better understanding of the molecular mechanisms underlying the compound's effects can lead to the development of more potent and selective compounds. Finally, the safety profile of the compound needs to be further evaluated to determine its potential for human use.
Conclusion:
In conclusion, 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its potent serotonin and dopamine releasing properties make it a useful tool for studying the role of these neurotransmitters in various neurological disorders. The compound's neuroprotective effects and its ability to regenerate damaged neurons make it a promising candidate for the development of new therapies. However, caution must be exercised while handling the compound due to its potential toxicity. Further research is required to fully understand the compound's mechanism of action and its safety profile.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-butoxybenzylamine in the presence of a reducing agent. The product obtained is then subjected to a catalytic hydrogenation reaction to produce 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine. This synthesis method has been reported in the literature and has been used by many researchers to obtain 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine for their studies.

Scientific Research Applications

1,3-benzodioxol-5-yl(4-butoxybenzyl)amine has been found to be a potent serotonin and dopamine releaser, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been reported to have neuroprotective effects and can help in the regeneration of damaged neurons. The compound has been extensively studied in animal models, and its potential applications in humans are being explored.

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-3-10-20-16-7-4-14(5-8-16)12-19-15-6-9-17-18(11-15)22-13-21-17/h4-9,11,19H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNRDAJQFZSZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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